[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine: is a synthetic organic compound that features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-methyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with ethylenediamine.
Attachment of the Benzyl-Methyl-Amine Moiety: This step involves the alkylation of the pyrrolidine nitrogen with benzyl chloride and subsequent methylation using methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are selected to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert imines or oximes back to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the primary amine.
Substitution: Introduction of azido or thiol groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting neurological disorders.
Antimicrobial Activity: Evaluated for its potential antimicrobial properties.
Industry:
Catalysis: Utilized in catalytic processes for the production of fine chemicals.
Material Science: Investigated for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate conversion.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
[1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride]: Shares the aminoethyl group but differs in the presence of a urea moiety and a fluorophenyl group.
Aminoethylpiperazine: Contains a similar aminoethyl group but features a piperazine ring instead of a pyrrolidine ring.
Uniqueness:
Structural Features: The combination of a pyrrolidine ring with a benzyl-methyl-amine moiety is unique and contributes to its distinct chemical and biological properties.
Functional Versatility: The presence of multiple functional groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJCZSUHCDQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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